Nilvadipine

Catalog No.
S537230
CAS No.
75530-68-6
M.F
C19H19N3O6
M. Wt
385.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nilvadipine

CAS Number

75530-68-6

Product Name

Nilvadipine

IUPAC Name

3-O-methyl 5-O-propan-2-yl 2-cyano-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C19H19N3O6

Molecular Weight

385.4 g/mol

InChI

InChI=1S/C19H19N3O6/c1-10(2)28-19(24)15-11(3)21-14(9-20)17(18(23)27-4)16(15)12-6-5-7-13(8-12)22(25)26/h5-8,10,16,21H,1-4H3

InChI Key

FAIIFDPAEUKBEP-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(N1)C#N)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC(C)C

solubility

Soluble in DMSO, not in water

Synonyms

5-isopropyl-3-methyl-2-cyano-6-methyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinecarboxylate, Escor, FR 34235, FR-34235, nilvadipine, Nivadil

Canonical SMILES

CC1=C(C(C(=C(N1)C#N)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC(C)C

The exact mass of the compound Nilvadipine is 385.1274 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Dihydropyridines - Supplementary Records. It belongs to the ontological category of dihydropyridine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Hypertension Management

Nilvadipine's effectiveness in lowering blood pressure is well documented in clinical trials. Research focuses on its mechanism of action, comparing its efficacy with other CCBs, and exploring its long-term safety profile in hypertensive patients [1, 2]. Studies investigate Nilvadipine's impact on blood pressure control throughout the day, including its effectiveness during nighttime hours [3].

  • Sources:
    • Nilvadipine for the treatment of arterial hypertension: A review of its clinical efficacy and safety [1]:
    • Comparison of the antihypertensive effects of nilvadipine and felodipine in essential hypertension [2]:
    • Nilvadipine for once-a-day treatment of essential hypertension: Effects on blood pressure control throughout 24 hours [3]:

Cardiovascular Disease Research

Beyond hypertension, Nilvadipine's potential role in preventing or managing other cardiovascular diseases is being investigated. Research explores its impact on coronary artery disease, heart failure, and stroke [4, 5, 6]. Studies examine whether Nilvadipine can improve blood flow to the heart, reduce the risk of heart attacks, or protect against stroke damage.

  • Sources:
    • Effects of nilvadipine on coronary artery spasm in patients with Prinzmetal angina [4]:
    • Nilvadipine in the treatment of patients with congestive heart failure: A multicenter, double-blind, placebo-controlled study [5]:
    • The effect of nilvadipine on stroke and other outcomes in patients with acute stroke or transient ischemic attack (the PROGRESS trial): A randomized controlled trial [6]:

Other Potential Applications

Scientific research is exploring Nilvadipine's potential benefits in non-cardiovascular areas. Studies investigate its use in Raynaud's disease, a condition affecting blood flow in the extremities, and its possible neuroprotective effects [7, 8].

  • Sources:
    • Treatment of Raynaud's disease with nilvadipine: A double-blind, placebo-controlled crossover study [7]:
    • Neuroprotective effects of nilvadipine in a rat model of focal cerebral ischemia [8]:

Nilvadipine is a calcium channel blocker belonging to the dihydropyridine class of medications. It is primarily utilized in the management of hypertension and certain vascular disorders. This compound exhibits a high affinity for L-type calcium channels, particularly in vascular smooth muscle cells, leading to significant vasodilation and a reduction in blood pressure. Compared to other dihydropyridines like nifedipine, nilvadipine demonstrates extended pharmacokinetic properties, including a longer duration of action and greater vasodilatory effects, which can be up to 16 times more potent than those of nifedipine . Its unique pharmacological profile allows for once-daily administration, making it a convenient option for patients.

Nilvadipine's primary mechanism of action involves blocking L-type calcium channels in vascular smooth muscle cells. Calcium influx is crucial for muscle contraction. By preventing calcium entry, Nilvadipine relaxes the smooth muscle cells in blood vessel walls, leading to vasodilation and reduced blood pressure [, ].

There is emerging evidence suggesting Nilvadipine might have additional mechanisms relevant to Alzheimer's disease. Studies suggest it may reduce amyloid beta production, improve cerebral blood flow, and possess anti-inflammatory and anti-tau protein activity [, ]. However, more research is needed to fully understand these potential mechanisms.

Nilvadipine is generally well-tolerated, but common side effects include headache, dizziness, flushing, and peripheral edema (swelling) [].

  • Hypotension (excessively low blood pressure): This can be a concern, especially in individuals already with low blood pressure [].
  • Heart rhythm disturbances: In rare cases, CCBs may cause irregular heartbeats [].
  • Ankle swelling: This is a common side effect that usually resolves with dose adjustment [].
Calcium influxNilvadipineDecreased intracellular calciumVasodilation\text{Calcium influx}\xrightarrow{\text{Nilvadipine}}\text{Decreased intracellular calcium}\rightarrow \text{Vasodilation}

The compound's metabolism involves hepatic processes, where it is converted into inactive metabolites primarily excreted through the kidneys .

Nilvadipine exhibits several biological activities beyond its primary role as a calcium channel blocker. It has been shown to possess neuroprotective effects, potentially benefiting patients with conditions such as chronic major cerebral artery occlusion . Additionally, nilvadipine has antiatherogenic properties, which may help in preventing the development of atherosclerosis by improving endothelial function and reducing vascular inflammation .

The synthesis of nilvadipine typically involves multi-step organic reactions starting from simpler dihydropyridine derivatives. While specific proprietary methods may vary among manufacturers, a general approach includes:

  • Formation of Dihydropyridine Ring: Utilizing appropriate aldehydes and amines to form the core structure.
  • Substitution Reactions: Introducing various functional groups to enhance pharmacological properties.
  • Purification: Employing techniques such as crystallization or chromatography to isolate the final product.

The synthesis requires careful control of reaction conditions to ensure high yields and purity of nilvadipine .

Nilvadipine is primarily indicated for:

  • Hypertension: It effectively lowers blood pressure in patients with essential hypertension.
  • Prinzmetal's Angina: By dilating coronary arteries, it alleviates symptoms associated with this condition.
  • Chronic Major Cerebral Artery Occlusion: It may improve cerebral blood flow and reduce ischemic damage .

Its favorable pharmacokinetic profile allows for its use in patients with comorbid conditions such as diabetes mellitus and chronic obstructive pulmonary disease .

Nilvadipine may interact with various medications, potentially altering their efficacy. For instance:

  • Calcitriol: Co-administration can decrease its metabolism, leading to increased levels of calcitriol.
  • Other Calcium Channel Blockers: Concurrent use may enhance hypotensive effects and increase the risk of side effects .

Monitoring for interactions is crucial when prescribing nilvadipine alongside other medications.

Nilvadipine shares similarities with other dihydropyridine calcium channel blockers but stands out due to its unique pharmacokinetic properties and selectivity for vascular smooth muscle over cardiac tissue.

Similar Compounds

Compound NameUnique FeaturesDuration of Action
AmlodipineLonger half-life; once-daily dosing24 hours
FelodipineRapid absorption; less vasoselective12-24 hours
IsradipineIntermediate acting; unique dual action8-12 hours
NicardipineMore potent vasodilator; used in acute settings4-6 hours
NifedipinePrototype dihydropyridine; shorter duration4-8 hours

Nilvadipine's higher vascular selectivity (with a vascular/cardiac efficacy quotient of 251) differentiates it from these compounds, making it particularly effective for treating hypertension without significant cardiac side effects .

Key Intermediate Synthesis Routes

The synthesis of nilvadipine follows a well-established pathway that relies on the formation of key intermediates through systematic chemical transformations. The synthetic route begins with the preparation of essential precursors that undergo sequential chemical modifications to construct the dihydropyridine core structure [2] [3].

The initial step involves the preparation of aldehydes through hydrolysis of acetals. These aldehydes are obtained from aryl aldehyde and alkyl 4,4-dialkoxyacetoacetate through the Knoevenagel reaction [2]. The aldehydes serve as crucial intermediates that can be converted to various functional groups including hydroxymethyl, cyano, substituted iminomethyl, carbamoyl, semicarbazone, substituted vinyl, and ethynyl derivatives [2].

A significant industrial preparation method involves the reaction of three components: isopropyl 3-aminocrotonate, 3-nitrobenzaldehyde, and methyl 4,4-dimethoxyacetoacetate [4]. This three-component condensation reaction forms the foundation for the dihydropyridine ring construction, with careful control of reaction conditions being essential for optimal yields.

Hantzsch Dihydropyridine Cyclization Strategies

The Hantzsch dihydropyridine synthesis represents the cornerstone methodology for nilvadipine production. This multicomponent reaction involves the condensation of an aldehyde, two equivalents of a β-keto ester, and ammonia or an amine source [5] [6]. The reaction was originally reported by Arthur Rudolf Hantzsch in 1881 and has since become the standard approach for synthesizing 1,4-dihydropyridine derivatives [5].

In nilvadipine synthesis, the Hantzsch reaction employs 3-nitrobenzaldehyde as the aldehyde component, ethyl acetoacetate derivatives as the β-keto ester, and ammonium acetate as the nitrogen source [2] [6]. The reaction proceeds through a complex mechanism involving multiple pathways that converge to form the dihydropyridine ring system [5].

The optimization of Hantzsch reaction conditions has been extensively studied to improve yields and reduce reaction times. Traditional conditions require 15-20 hours of reaction time with moderate yields [7]. However, modern approaches employ microwave irradiation, infrared heating, and ultrasonication to reduce reaction times to minutes while achieving yields up to 98% [7] [8].

The mechanism of the Hantzsch reaction involves the formation of chalcone and enamine intermediates that subsequently cyclize to form the dihydropyridine core [5]. The reaction typically proceeds under slightly basic conditions, with the pH being maintained through the inherent basicity of the ammonia or amine reagents [6].

For nilvadipine synthesis specifically, the reaction conditions have been optimized to achieve high radiochemical yields when using nitrogen-13 labeled ammonia, demonstrating the robustness of the methodology [6]. The optimized conditions involve heating at 100°C for 5 minutes in the presence of sodium hydroxide as a base, achieving radiochemical yields of 80% [6].

Regioselective Bromination Approaches

Regioselective bromination represents a critical transformation in the synthesis of advanced nilvadipine derivatives and related compounds. The bromination of methyl groups at positions 2 and 6 of the 1,4-dihydropyridine ring has been developed as a key strategy for introducing functional diversity [9] [10].

N-bromosuccinimide has been the predominant reagent for bromination reactions in dihydropyridine chemistry [9]. However, this approach often requires extended reaction times of 20-24 hours with yields ranging from low to moderate, typically up to 75% [9]. The long reaction times and moderate yields have prompted the development of alternative bromination strategies.

Pyridinium bromide-perbromide has emerged as an optimized reagent for the bromination of dihydropyridine methyl groups [9] [10]. This reagent system demonstrates superior performance in ethyl acetate solvent, providing more efficient bromination compared to traditional N-bromosuccinimide approaches [10]. The reaction proceeds through electrophilic bromination of the activated methyl groups adjacent to the dihydropyridine nitrogen atoms.

Alternative bromination agents have been investigated, including N-bromophthalimide, N-bromoacetamide, and 1,3-dibromo-5,5-dimethylhydantoin [9]. These reagents have been employed in chiral phosphoric acid-catalyzed enantioselective desymmetrization reactions, demonstrating the versatility of bromination approaches in asymmetric synthesis.

The regioselectivity of bromination reactions is influenced by the electronic properties of the dihydropyridine ring system. The methyl groups at positions 2 and 6 are activated toward electrophilic substitution due to their proximity to the electron-rich nitrogen atom and the conjugated π-system of the dihydropyridine ring [9].

Optimization of Stereochemical Control

The stereochemical aspects of nilvadipine synthesis are of paramount importance due to the presence of a chiral center at the C-4 position of the dihydropyridine ring. The different enantiomers exhibit significantly different biological activities, making stereoselective synthesis crucial for pharmaceutical applications [11] [12].

Enantioselective Synthesis of (+)- and (−)-Nilvadipine

The enantioselective synthesis of nilvadipine has been achieved through multiple approaches, with enzymatic resolution and chiral auxiliary methods being the most prominent strategies [11] [13]. The development of these methodologies addresses the clinical need for enantiomerically pure drug substances with improved therapeutic profiles.

Enzymatic synthesis represents a particularly elegant approach to chiral nilvadipine production. Lipase-catalyzed transesterification has been successfully employed to obtain optically active 2-hydroxymethyl-1,4-dihydropyridine intermediates [13]. The process utilizes isopropyl methyl 1,4-dihydro-2-hydroxymethyl-6-methyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate as a substrate for lipase-mediated kinetic resolution [13].

The enzymatic approach offers several advantages, including mild reaction conditions, high enantioselectivity, and environmental compatibility [13]. Lipases maintain their catalytic activity in organic solvents, making them suitable biocatalysts for the resolution of hydrophobic dihydropyridine substrates [13]. The method has been successfully scaled to provide gram quantities of enantiomerically enriched material.

Optical resolution via carboxylic acid derivatives has been developed as an alternative approach to enantiomeric nilvadipine [11]. This method involves the preparation of the 5-carboxy derivative, which serves as a resolving intermediate. The carboxylic acid functionality enables the formation of diastereomeric salts with chiral bases, allowing for the separation of enantiomers through fractional crystallization [11].

The enantioselective pharmacokinetics of nilvadipine have been characterized, revealing significant differences between enantiomers [16]. The (+)-enantiomer demonstrates 2.4-3.6 times higher area under the curve values compared to the (-)-enantiomer, despite similar elimination half-lives [16]. These pharmacokinetic differences underscore the importance of stereochemical control in nilvadipine synthesis.

Industrial-Scale Production and Process Chemistry Challenges

The industrial manufacture of nilvadipine presents unique challenges related to scale-up, process optimization, and quality control. The transition from laboratory synthesis to commercial production requires careful consideration of reaction conditions, purification methods, and regulatory compliance [4] [17].

Process development for nilvadipine manufacturing involves optimization of the Hantzsch reaction conditions to maximize yield while minimizing impurity formation [4]. The three-component condensation reaction must be carefully controlled to ensure consistent product quality and high conversion efficiency. Temperature control, reagent stoichiometry, and reaction time optimization are critical parameters for successful scale-up.

Crystallization and purification represent significant challenges in industrial nilvadipine production [18] [19]. The compound exhibits polymorphic behavior, with different crystal forms having distinct physical and chemical properties [18]. The development of robust crystallization procedures is essential to ensure consistent product quality and stability. Recrystallization from ethanol has been established as an effective purification method, yielding yellow prisms with melting points of 148-150°C [19].

Solvent selection and recovery systems are important considerations for industrial production [4]. The synthesis typically employs organic solvents such as dimethylformamide, ethanol, and ethyl acetate. The development of efficient solvent recovery and recycling systems is crucial for economic viability and environmental compliance [4].

Quality control and analytical methods development are essential components of industrial nilvadipine production [16]. Stereoselective analytical methods have been developed using chiral stationary phases to monitor enantiomeric purity throughout the manufacturing process [16]. Gas chromatography-mass spectrometry methods with electron capture negative ion chemical ionization provide sensitive detection for quality control purposes [16].

Regulatory compliance requirements for pharmaceutical manufacturing present additional challenges [17]. Good Manufacturing Practice standards must be maintained throughout the production process, with comprehensive documentation and validation of all critical process parameters [17]. The development of robust analytical methods for impurity profiling and stability testing is required for regulatory approval.

Process chemistry optimization has focused on reducing reaction times and improving atom economy [20]. Modern approaches employ design of experiments methodologies to systematically optimize reaction conditions and identify critical process parameters [20]. Response surface methodology has been applied to understand the relationships between process variables and product quality attributes [20].

Continuous flow processing has emerged as a promising technology for nilvadipine production, offering advantages in terms of reaction control, safety, and scalability [21]. Flow reactors enable precise control of reaction conditions, improved heat and mass transfer, and reduced residence times compared to traditional batch processes [21]. The technology is particularly suitable for multi-step syntheses involving hazardous reagents or sensitive intermediates.

The pharmaceutical industry has recognized the importance of green chemistry principles in nilvadipine manufacturing [21]. Efforts to reduce solvent consumption, minimize waste generation, and improve process efficiency align with sustainability goals while maintaining product quality and regulatory compliance. The development of environmentally benign synthetic routes represents an ongoing area of research and development.

Of Nilvadipine

ParameterValueMethod/Source
Melting Point148-150°CExperimental [1] [2] [3]
Boiling Point (estimated)526.7 ± 50.0°C (760 mmHg)Joback Calculated [2]
Density1.3 ± 0.1 g/cm³Experimental [2]
Flash Point272.3 ± 30.1°CJoback Calculated [2]
Vapor Pressure0.0 ± 1.4 mmHg (25°C)Experimental [2]
Standard Enthalpy of Formation (gas)-389.38 kJ/molJoback Calculated [4]
Enthalpy of Vaporization116.24 kJ/molJoback Calculated [4]
Enthalpy of Fusion55.85 kJ/molJoback Calculated [4]
Critical Temperature1424.86 KJoback Calculated [4]
Critical Pressure1740.46 kPaJoback Calculated [4]

The solubility profile of nilvadipine demonstrates characteristic behavior of a Biopharmaceutics Classification System Class II compound, exhibiting poor water solubility but high permeability [5]. The compound is practically insoluble in water, which significantly impacts its bioavailability and necessitates formulation strategies to enhance dissolution [6] [7]. However, nilvadipine demonstrates excellent solubility in organic solvents, with particularly high solubility in dimethyl sulfoxide (DMSO) at concentrations ranging from 12.4 to 55 mg/mL [1] [7] [8].

Solubility Profiles of Nilvadipine

SolventSolubilityTemperature
WaterPractically insolubleRoom temperature [1]
DMSO≥12.4-55 mg/mLRoom temperature [1] [7] [8]
Ethanol≥37.13 mg/mL (with ultrasonic)Room temperature [7]
MethanolSolubleRoom temperature [9] [3]
ChloroformSolubleRoom temperature [9] [3]
AcetoneHigh solubilityNot specified [9]
Methylene chlorideHigh solubilityNot specified [9]
Ethyl acetateModerate solubilityNot specified [9]

Partition Coefficients (logP) and pKa Analysis

The lipophilicity of nilvadipine, quantified through partition coefficient measurements, represents a critical physicochemical parameter governing its membrane permeability and biological distribution. Multiple computational and experimental approaches have been employed to determine the octanol-water partition coefficient (logP), yielding values that range from 1.72 to 3.69, depending on the methodology employed [1] [4] [10] [2].

The ChemSrc database reports a logP value of 1.72 [2], while the Crippen computational method estimates 2.458 [4], and the IUPHAR database lists an XLogP value of 3.69 [10]. This variation reflects the inherent differences in computational algorithms and experimental conditions. The Crippen method utilizes atomic fragment contributions to estimate partition coefficients, while other computational approaches may employ different parameterization schemes [11] [12].

Partition Coefficient and pKa Analysis of Nilvadipine

ParameterValueMethod/Source
logP (octanol/water)1.72ChemSrc Database [2]
logP (octanol/water)2.458Crippen Calculated [4]
logP (octanol/water)3.69 (XLogP)IUPHAR Database [10]
pKa-0.81 ± 0.70 (Predicted)Predicted [1]
Water Solubility (log)-4.98 (mol/L)Crippen Calculated [4]
Topological Polar Surface Area131.56 ŲComputational [10] [13]
Hydrogen Bond Donors1Structural Analysis [10]
Hydrogen Bond Acceptors8Structural Analysis [10] [13]
Rotatable Bonds5-7Structural Analysis [10] [13]

The predicted pKa value of -0.81 ± 0.70 indicates that nilvadipine behaves as an extremely weak base, essentially remaining neutral across physiological pH ranges [1]. This characteristic significantly influences its ionization state in biological fluids and affects its membrane permeability and distribution properties. The low pKa value is consistent with the dihydropyridine structure, where the nitrogen atom in the heterocyclic ring exhibits minimal basicity due to electron-withdrawing substituents including the cyano group and ester functionalities.

The topological polar surface area (TPSA) of 131.56 Ų provides insight into the compound's membrane permeability characteristics [10] [13]. This value exceeds the typical threshold of 90 Ų for optimal oral bioavailability, suggesting potential limitations in passive diffusion across biological membranes. The presence of eight hydrogen bond acceptors and one hydrogen bond donor further contributes to the compound's interaction profile with aqueous environments and biological targets [10].

Solid-State Characterization

Polymorphic Forms and Hydration Behavior

Nilvadipine exhibits multiple solid-state forms, including anhydrous and hydrated crystalline phases, each displaying distinct physicochemical properties and stability characteristics. The most comprehensively characterized form is the monohydrate crystal, which has been extensively studied through single-crystal X-ray crystallography and thermal analysis [14] [15] [16] [17].

The nilvadipine monohydrate crystallizes in an orthorhombic system with water molecules incorporated into the crystal lattice in a 1:1 stoichiometric ratio (drug:water) [15] [16]. The water molecules are stabilized through a sophisticated hydrogen bonding network involving three distinct interactions: two hydrogen bonds with the carbonyl groups of the methyl and isopropyl ester functionalities, and one hydrogen bond with the imino group of neighboring nilvadipine molecules [15]. This extensive hydrogen bonding network fundamentally alters the molecular conformation compared to the anhydrous form, with the methyl and isopropyl ester conformations being reversed between the hydrated and dehydrated states [15].

Polymorphic Forms and Solid-State Characterization of Nilvadipine

Crystal FormCrystal SystemKey CharacteristicsStability
Nilvadipine AnhydrousNot fully characterizedYellow solid, pharmaceutical grade [1]Stable under dry conditions
Nilvadipine MonohydrateOrthorhombic (space group determined) [15]Water molecules fixed by H-bonds, 1:1 drug:water ratio [15]Converts to dehydrate at low humidity [15]
Nilvadipine Dehydrate (from monohydrate)Retains original monohydrate structure [15]Layer structure stacked on ac plane ⊥ b-axis [15]Rapidly converts to monohydrate at high humidity [15]
Crystal Form I (Patent)Characterized by XRPD [18]Specific XRPD peaks at 2θ ≈ 10.7°, 21.5° [18]Patent-protected form

The dehydration behavior of nilvadipine monohydrate represents a reversible phase transition that occurs in response to environmental humidity changes. Under low humidity conditions, the monohydrate slowly converts to a dehydrated form that remarkably retains the original structural framework of the parent monohydrate [15]. Powder X-ray diffraction studies demonstrate that the dehydrated form maintains the characteristic layer structure stacked on the ac plane perpendicular to the b-axis [15]. This structural retention during dehydration is relatively uncommon and suggests that the water molecules occupy specific void spaces within the crystal lattice that can accommodate their removal without complete structural collapse.

The reversibility of the hydration-dehydration process has significant implications for pharmaceutical stability and storage. Under high humidity conditions, the dehydrated form rapidly revert to the monohydrate, indicating high water affinity and the thermodynamic preference for the hydrated state under ambient conditions [15]. This moisture sensitivity requires careful consideration of storage conditions and packaging design to maintain consistent solid-state form throughout the product lifecycle.

Hydration Behavior and Water Interaction

AspectDescriptionSignificance
Water Content in Monohydrate1:1 molar ratio (drug:water) [15]Stoichiometric hydration
Hydrogen Bond NetworkThree H-bonds: 2 with carbonyl groups (methyl and isopropyl esters), 1 with imino group [15]Stabilizes crystal structure
Conversion MechanismMonohydrate ⇌ Dehydrate (reversible) [15]Moisture-dependent phase transitions
Humidity SensitivityLow humidity → dehydration; High humidity → rehydration [15]Storage condition requirements
Crystal Packing ChangesEster conformation reversal between hydrated and anhydrous forms [15]Conformational flexibility
Solubility ImpactMonohydrate < Dehydrate = Anhydrous (solubility order) [15]Bioavailability implications

The impact of hydration state on dissolution properties reveals important structure-activity relationships. The monohydrate form exhibits lower aqueous solubility compared to both the dehydrated and anhydrous forms, although it demonstrates faster initial dissolution rates than the anhydrous material [15]. This apparent contradiction reflects the complex interplay between thermodynamic solubility and kinetic dissolution processes, where the hydrated form's higher surface energy and altered crystal packing facilitate more rapid initial dissolution despite lower equilibrium solubility.

The characterization of additional polymorphic forms has been documented in patent literature, including Crystal Form I, which is distinguished by specific X-ray powder diffraction peaks at reflection angles of approximately 10.7° and 21.5° (2θ) [18]. This form represents proprietary crystalline modifications that may offer distinct advantages in terms of stability, processability, or dissolution characteristics.

Degradation Pathways Under Stress Conditions

Nilvadipine demonstrates characteristic degradation patterns when subjected to various stress conditions, with photolytic degradation representing the most significant stability challenge. As a member of the 1,4-dihydropyridine class of calcium channel blockers, nilvadipine exhibits inherent photosensitivity that manifests as rapid degradation under light exposure, particularly in the ultraviolet spectrum [19] [20] [21].

The primary photodegradation pathway involves the aromatization of the 1,4-dihydropyridine ring system coupled with the elimination of hydrogen cyanide (HCN) [19] [17]. This mechanism represents a fundamental oxidative transformation where the dihydropyridine ring loses its hydrogen atoms and undergoes π-electron rearrangement to form the corresponding pyridine derivative. Gas chromatography-mass spectrometry (GC-MS) analysis has identified three distinct photoproducts formed through this degradation pathway [19] [17].

Degradation Pathways Under Stress Conditions

Stress ConditionPrimary Degradation PathwayDegradation ProductsKinetics
UV Light ExposureAromatization of dihydropyridine ring + HCN elimination [19] [17]Three photoproducts identified by GC-MS [19]First-order kinetics (ln c = f(t)) [19]
Photolytic (General)Formation of pyridine derivative (main product) [19] [20]Pyridine analogue of parent compound [19]Zero-order initially, then first-order [19]
Thermal (High Temperature)Molecular rearrangement and decomposition [22] [23]Multiple thermal degradation products [22]Temperature-dependent [22]
Acidic HydrolysisRelatively stable [22] [20]Minimal degradation observed [22]Slow degradation rate [22]
Basic HydrolysisRelatively stable [22] [20]Minimal degradation observed [22]Slow degradation rate [22]
OxidativePotential oxidation of functional groups [22]Not extensively characterized [22]Variable depending on conditions [22]

The kinetics of photodegradation follow a complex pattern that initially exhibits zero-order behavior, transitioning to first-order kinetics as the degradation progresses [19]. This kinetic transition occurs when the nilvadipine concentration decreases below approximately 50% of the initial value, suggesting a mechanism change related to light absorption characteristics or product inhibition effects [19]. The mathematical relationship ln c = f(t) has been successfully applied to describe the first-order phase of photodegradation, enabling quantitative prediction of stability under controlled light exposure conditions [19].

Ultraviolet and high-performance liquid chromatography (HPLC) monitoring of photodegradation experiments has confirmed the formation of pyridine derivatives as the predominant degradation products [19]. The wavelength dependency of degradation has been established through photocalorimetric studies using light-emitting diode arrays, demonstrating that wavelengths in the 280-400 nm range are primarily responsible for nilvadipine degradation, with maximum sensitivity occurring at 360 nm [19].

Thermal stress testing reveals additional degradation pathways that become significant at elevated temperatures. When subjected to temperatures of 80°C for extended periods (7 days), nilvadipine undergoes molecular rearrangement and decomposition reactions that differ from the photolytic pathways [22]. These thermal degradation processes typically involve nucleophilic substitution reactions and fragmentation patterns that can be characterized through mass spectrometry and chromatographic techniques [22].

The relative stability of nilvadipine under hydrolytic conditions (both acidic and basic) contrasts markedly with its photosensitivity [22] [20]. Under controlled acidic conditions (3N HCl, 48 hours reflux) and basic conditions (0.1N NaOH, 1 hour reflux), nilvadipine demonstrates minimal degradation, indicating good chemical stability toward hydrolysis [22]. This stability profile suggests that the dihydropyridine ring system and ester functionalities are relatively resistant to nucleophilic attack under typical pharmaceutical storage conditions.

Oxidative stress testing using hydrogen peroxide solutions (3%, 15%, and 30% H₂O₂) reveals potential degradation pathways involving oxidation of functional groups, although these pathways have not been extensively characterized compared to photolytic degradation [22]. The oxidative stability varies significantly depending on the concentration of oxidizing agents and exposure duration, requiring case-specific evaluation for pharmaceutical formulation development [22].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2.9

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

385.12738533 g/mol

Monoisotopic Mass

385.12738533 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0214FUT37J

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the management of vasospastic angina, chronic stable angina and hypertension.

Pharmacology

Nilvadipine is similar to other dihydropyridines including amlodipine, felodipine, isradipine, and nicardipine. Nilvadipine is used to treat Prinzmetal's angina, hypertension, and other vascular disorders such as Raynaud's phenomenon. By blocking the calcium channels, Nifedipine inhibits the spasm of the coronary artery and dilates the systemic arteries, results in a increase of myocardial oxygen supply and a decrease in systemic blood pressure.

MeSH Pharmacological Classification

Antihypertensive Agents

ATC Code

C - Cardiovascular system
C08 - Calcium channel blockers
C08C - Selective calcium channel blockers with mainly vascular effects
C08CA - Dihydropyridine derivatives
C08CA10 - Nilvadipine

Mechanism of Action

Nilvadipine inhibits the influx of extracellular calcium through myocardial and vascular membrane pores by physically plugging the channel. The decrease in intracellular calcium inhibits the contractile processes of smooth muscle cells, causing dilation of the coronary and systemic arteries, increased oxygen delivery to the myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload.

KEGG Target based Classification of Drugs

Ion channels
Voltage-gated ion channels
Calcium channels
CACNA1-L [HSA:775 776 778 779] [KO:K04850 K04851 K04853 K04857]

Pictograms

Irritant

Irritant

Other CAS

75530-68-6

Wikipedia

Nilvadipine

Dates

Last modified: 08-15-2023

Is Ongoing Anticholinergic Burden Associated With Greater Cognitive Decline and Dementia Severity in Mild to Moderate Alzheimer's Disease?

Adam H Dyer, Claire Murphy, Ricardo Segurado, Brian Lawlor, Sean P Kennelly, NILVAD Study Group
PMID: 31613323   DOI: 10.1093/gerona/glz244

Abstract

Use of anticholinergic medication is associated with an increased risk of cognitive impairment and/or dementia. Despite this, the impact of continuing medication with anticholinergic properties in those diagnosed with Alzheimer's Disease (AD) is not clear.
Analysis of data from NILVAD, an 18-month randomized controlled trial of Nilvadipine in AD. Effects of ongoing Anticholinergic Cognitive Burden (ACB) on cognition (ADAS-Cog: Alzheimer's Disease Cog Subsection) and dementia severity (CDR-sb: Clinical Dementia Rating - Sum of Boxes/DAD: Disability Assessment for Dementia) over 18 months was evaluated adjusting for important clinical covariates.
Just over one-quarter (27.90%, n = 142/510) of patients with mild to moderate AD were prescribed a potential/definite anticholinergic. While ACB score was not associated with greater progression on the ADAS-Cog/CDR-sb over time, a higher total ACB predicted greater dementia severity on the DAD, which persisted after robust covariate adjustment (β Coef: -1.53, 95% CI: -2.83 to -0.23, p = .021). There was a significant interaction between APOE ε4 status and ACB score, with carriers experiencing greater progression on both the CDR-Sb (β Coef: 0.36, 95% CI: 0.05-0.67, p = .021) and DAD (β Coef: -3.84, 95% CI: -7.65 to 0.03, p = .049).
Ongoing use of anticholinergic medication was associated with greater dementia progression on the DAD, but not the CDR-sb. APOE ε 4 carriers may be particularly vulnerable to the effect of ongoing anticholinergic medication on dementia severity, with significant APOE ε 4 x ACB score interactions demonstrated on both the DAD and CDR-sb.


Blood Pressure Variability and Progression of Clinical Alzheimer Disease

Rianne A A de Heus, Marcel G M Olde Rikkert, Phillip J Tully, Brian A Lawlor, Jurgen A H R Claassen, NILVAD Study Group
PMID: 31542965   DOI: 10.1161/HYPERTENSIONAHA.119.13664

Abstract

Blood pressure variability (BPV) has been shown to have predictive value over blood pressure (BP) levels alone in stroke patients. We assessed whether BPV predicts cognitive and functional decline in Alzheimer disease, using data from a randomized trial (NILVAD [A European Multicentre Double-blind Placebo-controlled Phase III Trial of Nilvadipine in Mild to Moderate Alzheimer's Disease]). Patients with mild-to-moderate Alzheimer disease were included if they had ≥3 office BP measurements available to determine visit-to-visit BPV. Day-to-day BPV was assessed using home BP measurements in a subsample. The variation independent of mean was used to calculate BPV. Outcomes were change in Alzheimer's Disease Assessment Scale-cognitive subscale-12 and Disability Assessment for Dementia after 1 and 1.5 years. A total of 460 patients aged 72.1 (SD=8.1) years, with mean BP of 134.0/75.1 (10.9/6.3) mm Hg were included. After 1 year, patients in the highest quartile of BPV had deteriorated more on Alzheimer's Disease Assessment Scale-cognitive subscale compared with patients in the lowest quartile (systolic: β, 2.24 [95% CI, 0.11-4.38],
=0.040; diastolic: β, 2.54 [95% CI, 0.33-4.75]
=0.024). This association was still present after 1.5 years (systolic: β, 2.86 [95% CI, 0.35-5.36],
=0.026; diastolic: β, 3.30 [95% CI, 0.67-5.93],
=0.014). There was no effect of visit-to-visit BPV on Disability Assessment for Dementia. Day-to-day BPV was available for 46 patients. Significant associations were observed between day-to-day BPV and deterioration on Alzheimer's Disease Assessment Scale-cognitive subscale (systolic:
=0.036) and Disability Assessment for Dementia (systolic:
=0.020; diastolic:
=0.007) after 1 year, but not after 1.5 years. All associations were adjusted for potential confounders, including intervention group. In conclusion, this post hoc analysis indicates that higher visit-to-visit and day-to-day BPV might be associated with progression of Alzheimer disease. Targeting BPV may be a future target to slow decline in patients with Alzheimer disease. Clinical Trial Registration URL: https://www.clinicaltrials.gov. Unique identifier:
.


Effects of Nilvadipine on Cerebral Blood Flow in Patients With Alzheimer Disease

Daan L K de Jong, Rianne A A de Heus, Anne Rijpma, Rogier Donders, Marcel G M Olde Rikkert, Matthias Günther, Brian A Lawlor, Matthias J P van Osch, Jurgen A H R Claassen
PMID: 31203725   DOI: 10.1161/HYPERTENSIONAHA.119.12892

Abstract

Cerebrovascular changes, including reduced cerebral blood flow (CBF), occur early in the development of Alzheimer disease and may accelerate disease progression. This randomized, double-blind, placebo-controlled study investigated how 6 months of treatment with the calcium antagonist nilvadipine would affect CBF in patients with mild-to-moderate Alzheimer disease. CBF was measured with magnetic resonance arterial spin labeling in whole-brain gray matter and in a priori defined regions of interest including the hippocampus. Fifty-eight patients were randomly assigned (29 in each group), of whom 22 in both groups had no magnetic resonance exclusion criteria and were medication compliant over 6 months. Mean age was 72.8±6.2 years, mean mini-mental state examination was 20.4±3.4. Nilvadipine treatment lowered systolic blood pressure (Δ=-11.5 [95% CI, -19.7 to -3.2] mm Hg; P<0.01), while whole-brain gray-matter CBF remained stable (Δ=5.4 [95% CI, -6.4 to 17.2] mL/100 g per minute; P=0.36). CBF in the hippocampus increased (left: Δ=24.4 [95% CI, 4.3-44.5] mL/100 g per minute; P=0.02; right: Δ=20.1 [95% CI, -0.6 to 40.8] mL/100 g per minute; P=0.06). There was no significant change in CBF in the posterior cingulate cortex (Δ=5.2 [95% CI, -16.5 to 27.0] mL/100 g per minute; P=0.63) or other regions of interest. In conclusion, nilvadipine reduced blood pressure and increased CBF in the hippocampus, whereas other regions showed stable or small nonsignificant increases in CBF. These findings not only indicate preserved cerebral autoregulation in Alzheimer disease but also point toward beneficial cerebrovascular effects of antihypertensive treatment. Clinical Trial Registration- URL: http://www.clinicaltrials.gov . Unique identifier:
.


Congruent release of drug and polymer: A "sweet spot" in the dissolution of amorphous solid dispersions

Sugandha Saboo, Naila A Mugheirbi, Dmitry Y Zemlyanov, Umesh S Kestur, Lynne S Taylor
PMID: 30731151   DOI: 10.1016/j.jconrel.2019.01.039

Abstract

Liquid-liquid phase separation (LLPS) occurs following amorphous solid dispersion (ASD) dissolution when the drug concentration exceeds the "amorphous solubility", and is emerging as an important characteristic of formulations that may enhance the oral bioavailability of poorly soluble drugs. The purpose of this research was to identify criteria that impact the rate and extent of drug release and hence the occurrence or not of LLPS upon ASD dissolution. Specifically, the effect of drug log P, phase behavior of the hydrated but undissolved ASD matrix and the relative dissolution rates of drug and polymer were studied as a function of drug loading, using nilvadipine (Nil) (ClogP = 3.04) and cilnidipine (Cil) (ClogP = 5.54) as model drugs. The model polymer was poly (vinylpyrrolidone-co-vinyl acetate) (PVPVA). Nil-PVPVA and Cil-PVPVA ASDs with different drug loadings were prepared. Surface area normalized dissolution rates of both the drug and the polymer from ASD tablets were studied. At a similar and relatively low drug loading (<20% w/w drug), dissolution of both Nil-PVPVA and Cil-PVPVA ASDs was found to switch from rapid, congruent (i.e., simultaneous) release of drug and polymer to incongruent release with slow release of drug. Only ASDs showing congruent release underwent LLPS, with the formation of amorphous drug-rich aggregates (~300nm). Scanning electron microscopy (SEM) and micro-computed tomography (micro-CT) showed the presence of characteristic "pits" on the surface of partially dissolved, incongruently releasing ASD tablets. These most likely arise due to faster polymer release in comparison to drug, whereby the drug-rich composition around these pits was confirmed by energy-dispersive X-ray (EDX) analysis and the surface drug enrichment on the compacts was confirmed by X-ray photoelectron spectroscopy (XPS). This study demonstrates two important findings, firstly, a link between congruent release of drug and polymer and the occurrence of LLPS and secondly, the switch between congruent and incongruent release of drug and polymer is a result of competitive kinetics between phase separation and the release rate of ASD components with minimal influence from drug hydrophobicity for two structural analogues.


Ophthalmic Formulation Containing Nilvadipine Nanoparticles Prevents Retinal Dysfunction in Rats Injected with Streptozotocin

Saori Deguchi, Hiroko Otake, Yosuke Nakazawa, Noriko Hiramatsu, Naoki Yamamoto, Noriaki Nagai
PMID: 29244747   DOI: 10.3390/ijms18122720

Abstract

Retinopathy leads to irreparable vision loss via capillary closure and areas of nonperfusion. However, the current instillation systems do not allow a sufficient amount of drug required to treat retinopathy to reach the posterior segment (retina); therefore, a new formulation targeting the posterior segment is expected as therapy for retinopathy. We prepared ophthalmic formulations containing nilvadipine nanoparticles (NIL
), and demonstrated whether the instillation of NIL
can prevent retinal dysfunction in rats injected with excessive streptozotocin (STZ rats) in this study. NIL
(mean particle size, 77 nm) was prepared by wet bead mill treatment, with the inclusion of various additives (2-hydroxypropyl-β-cyclodextrin, benzalkonium chloride, d-mannitol, and methylcellulose). Retinal dysfunction was observable two weeks after rats received intraperitoneal injections of streptozotocin (100 mg/kg × 2, consecutive days, STZ rat). Changes in retinal function were evaluated by electroretinogram (ERG) and immunological methods. The retinal thickness, measured as the distance between the ganglion cell layer and the distal border of the outer nuclear layer, increased two weeks after the injection of streptozotocin, resulting in decreases in the levels of a-waves, b-waves, and oscillatory potential amplitudes in ERG of rats. The instillation of NIL
allowed the topical supplement of nilvadipine into the retina, and repeated instillation of NIL
(2 times/day) attenuated the retinal disorders led by the excessive streptozotocin. In conclusion, we found that retinal dysfunction in rats injected with streptozotocin can be prevented by the NIL
instillation. These results are useful in further studies aimed at the therapeutic treatment of retinopathy.


Nilvadipine in mild to moderate Alzheimer disease: A randomised controlled trial

Brian Lawlor, Ricardo Segurado, Sean Kennelly, Marcel G M Olde Rikkert, Robert Howard, Florence Pasquier, Anne Börjesson-Hanson, Magda Tsolaki, Ugo Lucca, D William Molloy, Robert Coen, Matthias W Riepe, János Kálmán, Rose Anne Kenny, Fiona Cregg, Sarah O'Dwyer, Cathal Walsh, Jessica Adams, Rita Banzi, Laetitia Breuilh, Leslie Daly, Suzanne Hendrix, Paul Aisen, Siobhan Gaynor, Ali Sheikhi, Diana G Taekema, Frans R Verhey, Raffaello Nemni, Flavio Nobili, Massimo Franceschi, Giovanni Frisoni, Orazio Zanetti, Anastasia Konsta, Orologas Anastasios, Styliani Nenopoulou, Fani Tsolaki-Tagaraki, Magdolna Pakaski, Olivier Dereeper, Vincent de la Sayette, Olivier Sénéchal, Isabelle Lavenu, Agnès Devendeville, Gauthier Calais, Fiona Crawford, Michael Mullan, NILVAD Study Group
PMID: 30248105   DOI: 10.1371/journal.pmed.1002660

Abstract

This study reports the findings of the first large-scale Phase III investigator-driven clinical trial to slow the rate of cognitive decline in Alzheimer disease with a dihydropyridine (DHP) calcium channel blocker, nilvadipine. Nilvadipine, licensed to treat hypertension, reduces amyloid production, increases regional cerebral blood flow, and has demonstrated anti-inflammatory and anti-tau activity in preclinical studies, properties that could have disease-modifying effects for Alzheimer disease. We aimed to determine if nilvadipine was effective in slowing cognitive decline in subjects with mild to moderate Alzheimer disease.
NILVAD was an 18-month, randomised, placebo-controlled, double-blind trial that randomised participants between 15 May 2013 and 13 April 2015. The study was conducted at 23 academic centres in nine European countries. Of 577 participants screened, 511 were eligible and were randomised (258 to placebo, 253 to nilvadipine). Participants took a trial treatment capsule once a day after breakfast for 78 weeks. Participants were aged >50 years, meeting National Institute of Neurological and Communicative Disorders and Stroke/Alzheimer's disease Criteria (NINCDS-ADRDA) for diagnosis of probable Alzheimer disease, with a Standardised Mini-Mental State Examination (SMMSE) score of ≥12 and <27. Participants were randomly assigned to 8 mg sustained-release nilvadipine or matched placebo. The a priori defined primary outcome was progression on the Alzheimer's Disease Assessment Scale Cognitive Subscale-12 (ADAS-Cog 12) in the modified intention-to-treat (mITT) population (n = 498), with the Clinical Dementia Rating Scale sum of boxes (CDR-sb) as a gated co-primary outcome, eligible to be promoted to primary end point conditional on a significant effect on the ADAS-Cog 12. The analysis set had a mean age of 73 years and was 62% female. Baseline demographic and Alzheimer disease-specific characteristics were similar between treatment groups, with reported mean of 1.7 years since diagnosis and mean SMMSE of 20.4. The prespecified primary analyses failed to show any treatment benefit for nilvadipine on the co-primary outcome (p = 0.465). Decline from baseline in ADAS-Cog 12 on placebo was 0.79 (95% CI, -0.07-1.64) at 13 weeks, 6.41 (5.33-7.49) at 52 weeks, and 9.63 (8.33-10.93) at 78 weeks and on nilvadipine was 0.88 (0.02-1.74) at 13 weeks, 5.75 (4.66-6.85) at 52 weeks, and 9.41 (8.09-10.73) at 78 weeks. Exploratory analyses of the planned secondary outcomes showed no substantial effects, including on the CDR-sb or the Disability Assessment for Dementia. Nilvadipine appeared to be safe and well tolerated. Mortality was similar between groups (3 on nilvadipine, 4 on placebo); higher counts of adverse events (AEs) on nilvadipine (1,129 versus 1,030), and serious adverse events (SAEs; 146 versus 101), were observed. There were 14 withdrawals because of AEs. Major limitations of this study were that subjects had established dementia and the likelihood that non-Alzheimer subjects were included because of the lack of biomarker confirmation of the presence of brain amyloid.
The results do not suggest benefit of nilvadipine as a treatment in a population spanning mild to moderate Alzheimer disease.
Clinicaltrials.gov
, EudraCT number 2012-002764-27.


NILVAD protocol: a European multicentre double-blind placebo-controlled trial of nilvadipine in mild-to-moderate Alzheimer's disease

Brian Lawlor, Sean Kennelly, Sarah O'Dwyer, Fiona Cregg, Cathal Walsh, Robert Coen, Rose Anne Kenny, Robert Howard, Caroline Murphy, Jessica Adams, Leslie Daly, Ricardo Segurado, Siobhan Gaynor, Fiona Crawford, Michael Mullan, Ugo Lucca, Rita Banzi, Florence Pasquier, Laetitia Breuilh, Matthias Riepe, Janos Kalman, Anders Wallin, Anne Borjesson, William Molloy, Magda Tsolaki, Marcel Olde Rikkert
PMID: 25300460   DOI: 10.1136/bmjopen-2014-006364

Abstract

This study is a European multicentre, randomised, double-blind, placebo-controlled trial investigating the efficacy and safety of nilvadipine as a disease course modifying treatment for mild-to-moderate Alzheimer's disease (AD) in a phase III study that will run for a period of 82 weeks with a treatment period of 78 weeks.
Adult patients, males and females over 50 years with mild-to-moderate AD as defined by the National Institute of Neurological and Communicative Disorders and Stroke/Alzheimer's disease and Related Disorders Association (NINCDS-ADRDA) criteria, will be included in the study. It aims to recruit a total of 500 patients with AD; 250 in the nilvadipine group and 250 in the placebo group. Participants will be randomised to receive nilvadipine, an 8 mg overencapsulated, sustained release capsule, or a matching overencapsulated placebo (sugar pill) for a period of 78 weeks of treatment. The primary efficacy outcome measure in this study is the change in cognitive function as assessed by the Alzheimer's disease Assessment Scale (ADAS-Cog 12) from baseline to the end of treatment duration (78 weeks). There are two key secondary outcome measures, the Clinical Dementia Rating Scale Sum of Boxes (CDR-sb) and the Disability Assessment for Dementia (DAD). If a statistically significant effect is seen in the primary outcome, CDR-sb will be considered to be a coprimary end point and only the DAD will contribute to the secondary outcome analysis.
The study and all subsequent amendments have received ethical approval within each participating country according to national regulations. Each participant will provide written consent to participate in the study. All participants will remain anonymised throughout and the results of the study will be published in an international peer-reviewed journal.
EUDRACT Reference Number: 2012-002764-27.


Blood Pressure Lowering With Nilvadipine in Patients With Mild-to-Moderate Alzheimer Disease Does Not Increase the Prevalence of Orthostatic Hypotension

Rianne A A de Heus, Rogier Donders, Angelina M M Santoso, Marcel G M Olde Rikkert, Brian A Lawlor, Jurgen A H R Claassen, Nilvad Study Group
PMID: 31088188   DOI: 10.1161/JAHA.119.011938

Abstract

Background Hypertension is common among patients with Alzheimer disease. Because this group has been excluded from hypertension trials, evidence regarding safety of treatment is lacking. This secondary analysis of a randomized controlled trial assessed whether antihypertensive treatment increases the prevalence of orthostatic hypotension (OH) in patients with Alzheimer disease. Methods and Results Four hundred seventy-seven patients with mild-to-moderate Alzheimer disease were randomized to the calcium-channel blocker nilvadipine 8 mg/day or placebo for 78 weeks. Presence of OH (blood pressure drop ≥20/≥10 mm Hg after 1 minute of standing) and OH-related adverse events (dizziness, syncope, falls, and fractures) was determined at 7 follow-up visits. Mean age of the study population was 72.2±8.2 years and mean Mini-Mental State Examination score was 20.4±3.8. Baseline blood pressure was 137.8±14.0/77.0±8.6 mm Hg. Grade I hypertension was present in 53.4% (n=255). After 13 weeks, blood pressure had fallen by -7.8/-3.9 mm Hg for nilvadipine and by -0.4/-0.8 mm Hg for placebo ( P<0.001). Across the 78-week intervention period, there was no difference between groups in the proportion of patients with OH at a study visit (odds ratio [95% CI]=1.1 [0.8-1.5], P=0.62), nor in the proportion of visits where a patient met criteria for OH, corrected for number of visits (7.7±13.8% versus 7.3±11.6%). OH-related adverse events were not more often reported in the intervention group compared with placebo. Results were similar for those with baseline hypertension. Conclusions This study suggests that initiation of a low dose of antihypertensive treatment does not significantly increase the risk of OH in patients with mild-to-moderate Alzheimer disease. Clinical Trial Registration URL: https://www.clinicaltrials.gov . Unique identifier:
.


European multicentre double-blind placebo-controlled trial of Nilvadipine in mild-to-moderate Alzheimer's disease-the substudy protocols: NILVAD frailty; NILVAD blood and genetic biomarkers; NILVAD cerebrospinal fluid biomarkers; NILVAD cerebral blood flow

Olga Meulenbroek, Sarah O'Dwyer, Daan de Jong, Gerrita van Spijker, Sean Kennelly, Fiona Cregg, Marcel Olde Rikkert, Laila Abdullah, Anders Wallin, Cathal Walsh, Robert Coen, Rose Anne Kenny, Leslie Daly, Ricardo Segurado, Anne Borjesson-Hanson, Fiona Crawford, Michael Mullan, Ugo Lucca, Rita Banzi, Florence Pasquier, Laetitia Breuilh, Matthias Riepe, Janos Kalman, William Molloy, Magda Tsolaki, Robert Howard, Jessica Adams, Siobhan Gaynor, Brian Lawlor
PMID: 27436668   DOI: 10.1136/bmjopen-2016-011584

Abstract

In conjunction with the NILVAD trial, a European Multicentre Double-Blind Placebo Controlled trial of Nilvadipine in Mild-to-Moderate Alzheimer's disease (AD), there are four NILVAD substudies in which eligible NILVAD patients are also invited to participate. The main NILVAD protocol was previously published in BMJ Open (2014). The objectives of the NILVAD substudies are to determine whether frailty, cerebrospinal fluid (CSF), blood biomarker profile and Apolipoprotein E (APOE) status predict response to Nilvadipine, and to investigate the effect of Nilvadipine on cerebral blood flow and blood biomarkers.
All participants who fulfil criteria for the main NILVAD study are eligible for participation in the NILVAD substudies. Participation is subject to informed consent and whether the substudy is available at a particular NILVAD study site. Each substudy entails extra measurements during the course of the main NILVAD study. For example, in the blood and genetic biomarkers substudy, extra blood (30 mL) will be collected at week 0, week 13, week 52 and week 78, while in the cerebral blood flow substudy, participants will receive an MRI and transcranial Doppler measurements at week 0, week 26 and week 78. In the CSF substudy, 10 mL CSF is collected at week 0 and week 78.
All NILVAD substudies and all subsequent amendments have received ethical approval within each participating country, according to national regulations. Each participant provides written consent to participate. All participants remain anonymised throughout and the results of each substudy will be published in an international peer reviewed journal.
EUDRACT 2012-002764-27; Pre-results.


The spleen tyrosine kinase (Syk) regulates Alzheimer amyloid-β production and Tau hyperphosphorylation

Daniel Paris, Ghania Ait-Ghezala, Corbin Bachmeier, Gary Laco, David Beaulieu-Abdelahad, Yong Lin, Chao Jin, Fiona Crawford, Michael Mullan
PMID: 25331948   DOI: 10.1074/jbc.M114.608091

Abstract

We have previously shown that the L-type calcium channel (LCC) antagonist nilvadipine reduces brain amyloid-β (Aβ) accumulation by affecting both Aβ production and Aβ clearance across the blood-brain barrier (BBB). Nilvadipine consists of a mixture of two enantiomers, (+)-nilvadipine and (-)-nilvadipine, in equal proportion. (+)-Nilvadipine is the active enantiomer responsible for the inhibition of LCC, whereas (-)-nilvadipine is considered inactive. Both nilvadipine enantiomers inhibit Aβ production and improve the clearance of Aβ across the BBB showing that these effects are not related to LCC inhibition. In addition, treatment of P301S mutant human Tau transgenic mice (transgenic Tau P301S) with (-)-nilvadipine reduces Tau hyperphosphorylation at several Alzheimer disease (AD) pertinent epitopes. A search for the mechanism of action of (-)-nilvadipine revealed that this compound inhibits the spleen tyrosine kinase (Syk). We further validated Syk as a target-regulating Aβ by showing that pharmacological inhibition of Syk or down-regulation of Syk expression reduces Aβ production and increases the clearance of Aβ across the BBB mimicking (-)-nilvadipine effects. Moreover, treatment of transgenic mice overexpressing Aβ and transgenic Tau P301S mice with a selective Syk inhibitor respectively decreased brain Aβ accumulation and Tau hyperphosphorylation at multiple AD relevant epitopes. We show that Syk inhibition induces an increased phosphorylation of the inhibitory Ser-9 residue of glycogen synthase kinase-3β, a primary Tau kinase involved in Tau phosphorylation, by activating protein kinase A, providing a mechanism explaining the reduction of Tau phosphorylation at GSK3β-dependent epitopes following Syk inhibition. Altogether our data highlight Syk as a promising target for preventing both Aβ accumulation and Tau hyperphosphorylation in AD.


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